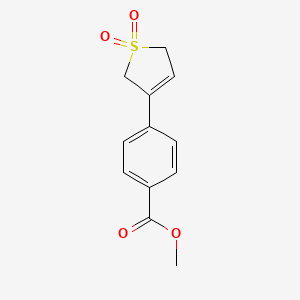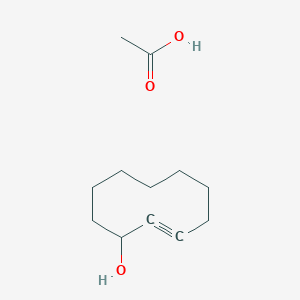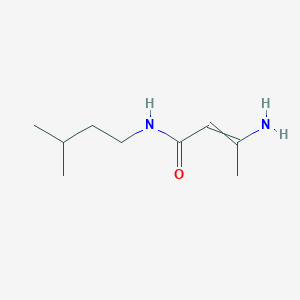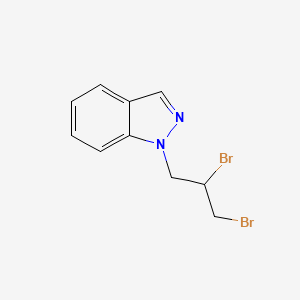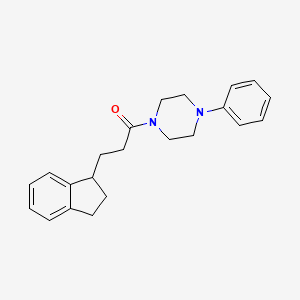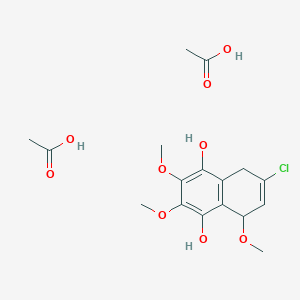
4-Prop-2-enylpyridine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Prop-2-enylpyridine;2,4,6-trinitrophenol is a compound that combines the structural features of both 4-prop-2-enylpyridine and 2,4,6-trinitrophenol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-enylpyridine;2,4,6-trinitrophenol typically involves the nitration of 4-prop-2-enylpyridine with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol (picric acid) involves the nitration of phenol with a mixture of concentrated nitric acid and sulfuric acid. This process is conducted in large-scale reactors with precise control over temperature and reaction time to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Prop-2-enylpyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with nucleophiles replacing nitro groups.
Applications De Recherche Scientifique
4-Prop-2-enylpyridine;2,4,6-trinitrophenol has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a staining reagent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as an antiseptic.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Prop-2-enylpyridine;2,4,6-trinitrophenol involves its interaction with molecular targets through its nitro and pyridine functional groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The pyridine ring can participate in coordination with metal ions and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
2,4-Dinitrophenol: A compound with similar nitro groups but different substitution patterns.
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group.
Propriétés
Numéro CAS |
107411-11-0 |
|---|---|
Formule moléculaire |
C14H12N4O7 |
Poids moléculaire |
348.27 g/mol |
Nom IUPAC |
4-prop-2-enylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H9N.C6H3N3O7/c1-2-3-8-4-6-9-7-5-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2,4-7H,1,3H2;1-2,10H |
Clé InChI |
FLCMNNIPCNBOAC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
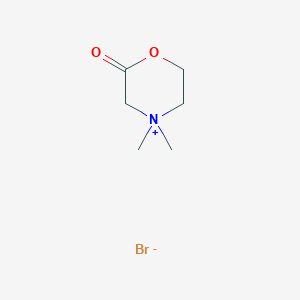
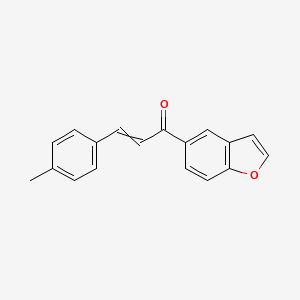
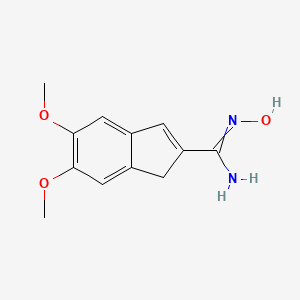
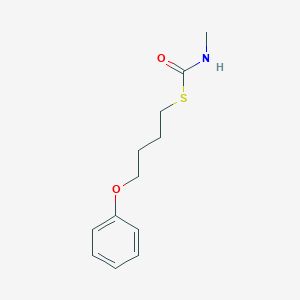
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
